molecular formula C12H15BrN2O2 B8123478 1-(5-Bromo-2-nitrobenzyl)-piperidine

1-(5-Bromo-2-nitrobenzyl)-piperidine

Cat. No.: B8123478
M. Wt: 299.16 g/mol
InChI Key: XNWBIUJXRUEGPD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-nitrobenzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 5-bromo-2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-nitrobenzyl)-piperidine typically involves the reaction of 5-bromo-2-nitrobenzyl bromide with piperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The bromide acts as an electrophile, while the piperidine serves as a nucleophile, leading to the formation of the desired product through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-nitrobenzyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, organic solvents like dichloromethane or toluene.

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-nitrobenzyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-nitrobenzyl)-piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as enzymes or receptors. The bromine atom can also participate in substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the 5-bromo-2-nitrobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The piperidine ring can enhance the compound’s interaction with biological targets, while the nitro and bromo groups provide sites for further chemical modifications .

Properties

IUPAC Name

1-[(5-bromo-2-nitrophenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-4-5-12(15(16)17)10(8-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBIUJXRUEGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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